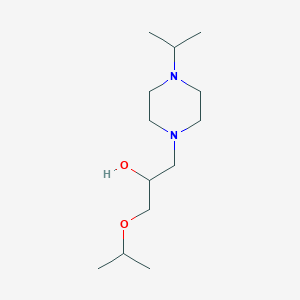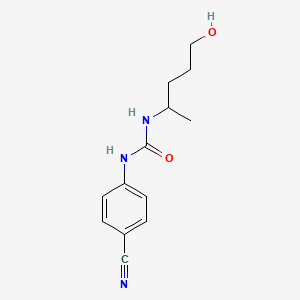
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a synthetic organic compound characterized by the presence of a cyanophenyl group and a hydroxypentan-2-yl group attached to a urea moiety
準備方法
The synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 5-hydroxypentan-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: It may be used in the development of new materials or as a component in various industrial processes.
作用機序
The mechanism of action of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea involves its interaction with specific molecular targets and pathways. The cyanophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxypentan-2-yl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Cyanophenyl)-3-(5-hydroxyhexan-2-yl)urea: Similar structure but with an additional carbon in the alkyl chain.
1-(4-Cyanophenyl)-3-(5-hydroxypentan-3-yl)urea: Similar structure but with the hydroxyl group on a different carbon.
1-(4-Cyanophenyl)-3-(5-hydroxybutan-2-yl)urea: Similar structure but with a shorter alkyl chain.
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
1-(4-cyanophenyl)-3-(5-hydroxypentan-2-yl)urea |
InChI |
InChI=1S/C13H17N3O2/c1-10(3-2-8-17)15-13(18)16-12-6-4-11(9-14)5-7-12/h4-7,10,17H,2-3,8H2,1H3,(H2,15,16,18) |
InChIキー |
GHLBEQITTCRETD-UHFFFAOYSA-N |
正規SMILES |
CC(CCCO)NC(=O)NC1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


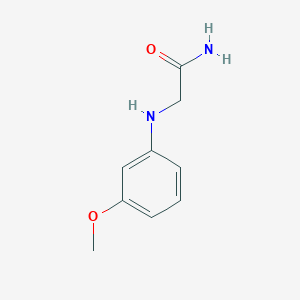
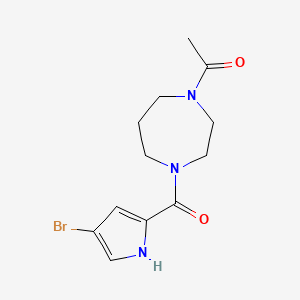

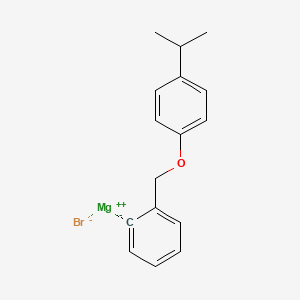
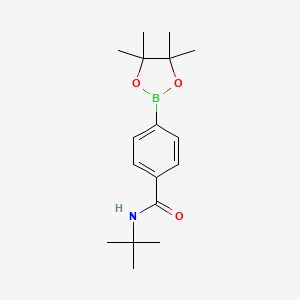
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)
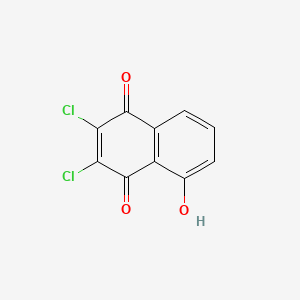


![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)

